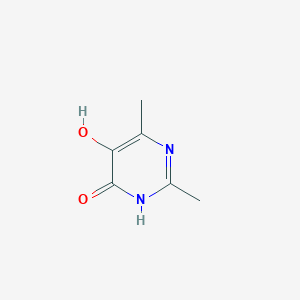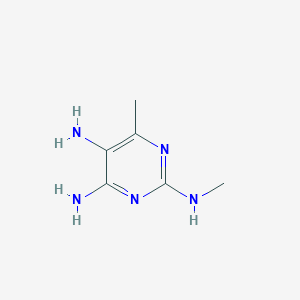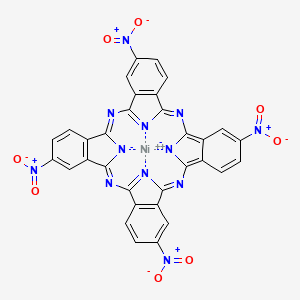
(4,4',4'',4'''-Tetranitrophthalocyaninato)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel is a complex compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a conjugated ring system, which makes them highly stable and versatile. The nickel center in this compound is coordinated to four nitrophthalocyanine ligands, each containing nitro groups at the 4, 4’, 4’‘, and 4’‘’ positions. This compound is known for its unique electronic, optical, and catalytic properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel typically involves the reaction of nickel salts with nitrophthalocyanine precursors. One common method is the cyclotetramerization of 4-nitrophthalonitrile in the presence of a nickel salt, such as nickel(II) acetate, under high-temperature conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and the product is purified through column chromatography or recrystallization .
Industrial Production Methods
Industrial production of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of tetraaminophthalocyaninato nickel complexes.
Substitution: Formation of various substituted phthalocyanine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The nitro groups can also participate in redox reactions, modulating the compound’s electronic properties and enhancing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) phthalocyanine-4,4′,4′′,4′′′-tetrasulfonic acid: Similar in structure but contains sulfonic acid groups instead of nitro groups.
Cobalt(II) phthalocyanine: Contains cobalt instead of nickel and lacks nitro groups.
Copper(II) phthalocyanine: Contains copper and is widely used as a blue pigment in the dye industry.
Uniqueness
(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel is unique due to the presence of nitro groups, which enhance its electron-withdrawing properties and make it highly reactive in various chemical reactions. The nickel center also imparts specific catalytic properties that are distinct from other metal phthalocyanines .
Eigenschaften
Molekularformel |
C32H12N12NiO8 |
|---|---|
Molekulargewicht |
751.2 g/mol |
IUPAC-Name |
nickel(2+);6,15,24,33-tetranitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12N12O8.Ni/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12H;/q-2;+2 |
InChI-Schlüssel |
JIFKQORSHICJKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)N=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


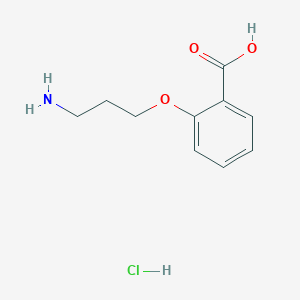
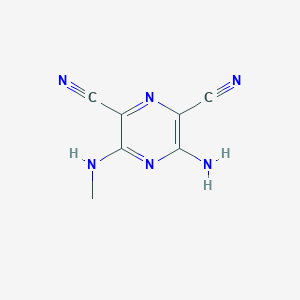
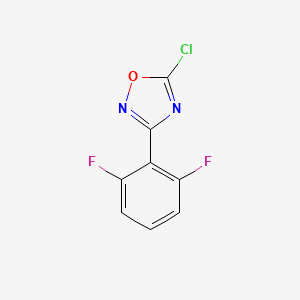
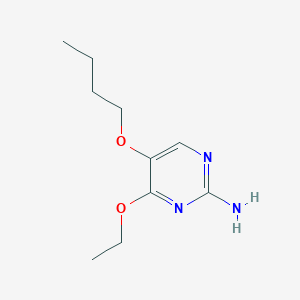

![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
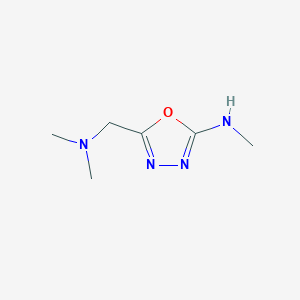
![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)
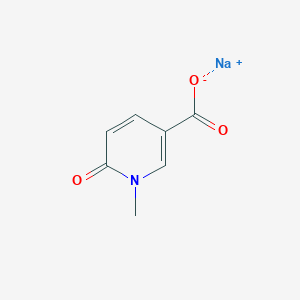
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
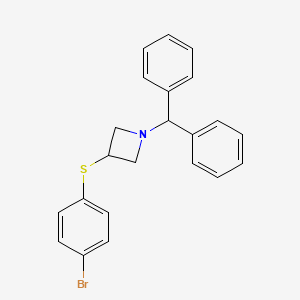
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
